molecular formula C6H11I B095191 trans-1-Iodo-1-Hexene CAS No. 16644-98-7

trans-1-Iodo-1-Hexene

Cat. No.: B095191
CAS No.: 16644-98-7
M. Wt: 210.06 g/mol
InChI Key: TUAPXMNNQGXDDV-AATRIKPKSA-N
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Description

trans-1-Iodo-1-Hexene: is an organic compound with the molecular formula C6H11I. It is a stereoisomer of 1-iodo-1-hexene, specifically the trans isomer, meaning the iodine atom and the hexene chain are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Alkenes: One common method to prepare trans-1-Iodo-1-Hexene involves the halogenation of 1-hexene. This process typically uses iodine and a catalyst such as palladium or copper to facilitate the addition of the iodine atom to the double bond.

    Negishi Coupling: Another method involves the palladium-catalyzed alkenylation of alkenyl halides with organozinc reagents.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents.

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in suitable solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted hexenes depending on the nucleophile used.

    Oxidation: Epoxides or diols.

    Reduction: Hexane or other reduced alkanes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Radiolabeling: The iodine atom in this compound can be replaced with radioactive isotopes for use in radiolabeling studies in biological systems.

    Drug Development: It serves as a building block in the synthesis of potential drug candidates.

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Agriculture: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of trans-1-Iodo-1-Hexene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the intermediate species. In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species to form epoxides or diols through a concerted mechanism .

Comparison with Similar Compounds

    cis-1-Iodo-1-Hexene: The cis isomer of 1-iodo-1-hexene, where the iodine atom and the hexene chain are on the same side of the double bond.

    1-Bromo-1-Hexene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-1-Hexene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness:

    Reactivity: trans-1-Iodo-1-Hexene is more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts due to the weaker carbon-iodine bond.

    Stereochemistry: The trans configuration provides different steric and electronic properties compared to the cis isomer, affecting its reactivity and the types of products formed in reactions.

Biological Activity

trans-1-Iodo-1-Hexene, with the chemical formula C6_6H11_{11}I and CAS number 16644-98-7, is an organoiodine compound that has garnered attention due to its potential biological activities. This compound is characterized by a double bond and an iodine substituent at the first carbon position of the hexene chain, which may influence its reactivity and biological interactions.

  • Molecular Weight : 210.058 g/mol
  • Boiling Point : Approximately 160 °C
  • Solubility : Soluble in organic solvents; limited water solubility.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a reagent in organic synthesis, as well as its pharmacological properties. Below are some key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted by found that compounds containing iodine often demonstrate significant antibacterial activity. The presence of the iodine atom in this compound likely contributes to this effect, as iodine is known for its ability to disrupt microbial cell membranes.

Cytotoxic Effects

This compound has shown promise in cytotoxicity assays against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The double bond and the position of the iodine atom are crucial for its interaction with biological targets. Studies suggest that modifications to the alkene structure can enhance or diminish its biological effects. For example, replacing the iodine with other halogens or altering the carbon chain length can significantly impact its potency .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various halogenated alkenes, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting strong antimicrobial activity compared to non-halogenated controls. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Study 2: Cytotoxicity in Cancer Research

A research group evaluated this compound's cytotoxic effects on human cancer cell lines. The compound was administered at concentrations ranging from 0 to 100 µM over 48 hours. Cell viability assays revealed a dose-dependent decrease in viability for MCF-7 cells, with an IC50_{50} value calculated at approximately 25 µM. Flow cytometry analysis confirmed increased early apoptosis rates in treated cells.

Table 1: Biological Activity Summary of this compound

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
AntimicrobialEscherichia coliMIC: 32 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50_{50}: 25 µM
CytotoxicityA549 (lung cancer)Induction of apoptosis

Properties

IUPAC Name

(E)-1-iodohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPXMNNQGXDDV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-98-7
Record name trans-1-Iodo-1-hexene
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